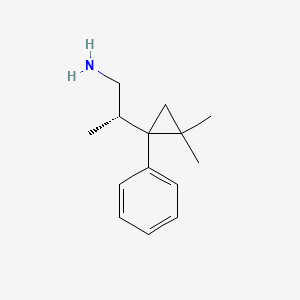

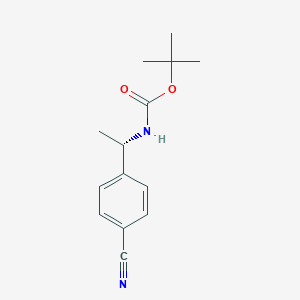

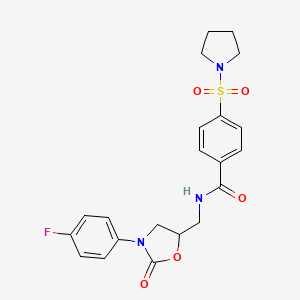

(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

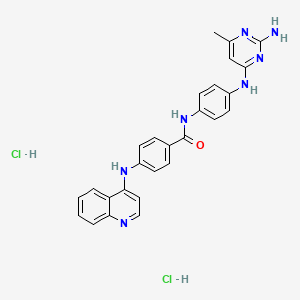

“(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate” is a chemical compound. It contains a carbamate group, which is an organic functional group derived from carbamic acid . The compound also contains a cyanophenyl group, which is a phenyl group with a cyano substituent .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of biaryl compounds involves the coupling of arenes through the formation and reduction of a temporary urea linkage . Another method involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of “(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate” can be inferred from similar compounds. For example, “Ethyl N-[(1R)-1-(4-cyanophenyl)ethyl]carbamate” contains 30 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 nitrile .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For instance, cyanoacetohydrazides can react with various reactants to form a variety of heterocyclic compounds .科学的研究の応用

Synthesis and Organic Chemistry

Synthesis of Related Compounds : Tert-butyl carbamates are intermediates in synthesizing biologically active compounds like omisertinib. For example, Bingbing Zhao et al. (2017) described the synthesis of a related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, using a rapid synthetic method from commercially available materials with an 81% total yield through three steps (Zhao et al., 2017).

N-(Boc) Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. These are useful as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Chemical Transformations and Synthesis of Diastereomers : The synthesis of diastereomers of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate is another example. These compounds were synthesized and separated by column chromatography, illustrating the compound's utility in producing structurally diverse molecules (Liu et al., 2012).

Directed Lithiation : Tert-butyl carbamates are involved in directed lithiation processes. Smith et al. (2013) described the lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, showing its application in producing various substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Gasoline Oxygenates : Ethyl tert-butyl ether (ETBE), synthesized from tert-butyl alcohol, is used as a gasoline oxygenate. Donahue et al. (2002) discussed the synthesis and characterization of ETBE, highlighting its application in fuel industry (Donahue, D'Amico, & Exline, 2002).

Safety and Hazards

The safety data sheet for a related compound, “Ethyl cyanoacetate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

tert-butyl N-[(1S)-1-(4-cyanophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCYTDVODOGBBU-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2418309.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2418311.png)

![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418312.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2418321.png)

![5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2418323.png)